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Introduction

p,p'-Azoxyphenetole, also known as 4,4'-diethoxyazoxybenzene, is an organic compound that
has garnered significant interest in the field of materials science, particularly for its liquid
crystalline properties. As a member of the azoxybenzene family, its molecular architecture
gives rise to a nematic liquid crystal phase, a state of matter with properties intermediate
between those of a conventional liquid and a solid crystal. This unique characteristic makes it a
valuable model compound for studying the structure-property relationships in liquid crystals and
a potential component in the development of advanced optical materials.

This technical guide provides a comprehensive overview of the chemical structure of p,p'-
Azoxyphenetole, including its molecular geometry, synthesis, and detailed characterization.
The information presented herein is intended to serve as a valuable resource for researchers
and professionals engaged in the fields of chemistry, materials science, and drug development.

Chemical Structure and Nomenclature
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The chemical identity of p,p'-Azoxyphenetole is defined by its molecular formula, CAS registry
number, and systematic nomenclature.

Identifier Value

Chemical Formula C16H18N203

Molecular Weight 286.33 g/mol

CAS Number 4792-83-0[1]

IUPAC Name 1,2-bis(4-ethoxyphenyl)diazene 1-oxide

4,4'-Diethoxyazoxybenzene, p,p'-

Synonyms Diethoxyazoxybenzene, Phenetole, 4,4'-
azoxydi-[1]

SMILES CCOclcce(ccl)N=c2ccc(OCC)cc2[2]

InChl Key QUICZVHSJINKDBL-UHFFFAOYSA-N[2]

Molecular Geometry

The molecule of p,p'-Azoxyphenetole consists of two 4-ethoxyphenyl groups linked by a central
azoxy (-N=N(O)-) bridge. This core structure is responsible for the molecule's elongated, rod-
like shape, a key factor in its ability to form liquid crystal phases.

Computational studies using Density Functional Theory (DFT) have provided insights into the
molecule's geometry. The molecule is composed of thirty-nine atoms: sixteen carbon, eighteen
hydrogen, three oxygen, and two nitrogen atoms.[3] The two phenyl rings are not perfectly
coplanar, and the azoxy group introduces a slight asymmetry.

Below is a diagram illustrating the chemical structure of p,p'-Azoxyphenetole.

Caption: 2D structure of p,p'-Azoxyphenetole.

Synthesis of p,p'-Azoxyphenetole

The synthesis of symmetrical azoxyarenes like p,p'-Azoxyphenetole can be achieved through
several routes. The two most common approaches involve the oxidation of the corresponding
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aniline or the reduction of the corresponding nitro compound.

Method A: Oxidation of 4-Ethoxyaniline

This method involves the direct oxidation of 4-ethoxyaniline. A variety of oxidizing agents can
be employed, with peroxides being a common choice in environmentally friendly protocols.

e Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux
condenser, dissolve 4-ethoxyaniline (1 equivalent) in a suitable solvent such as
acetonitrile/water (1:1 v/v).

o Addition of Reagents: Add a mild base, such as sodium fluoride (NaF), to the solution. While
stirring vigorously, slowly add an oxidizing agent like hydrogen peroxide (H203).

o Reaction Conditions: Heat the reaction mixture at a controlled temperature, typically around
80°C, for several hours. The progress of the reaction can be monitored by thin-layer
chromatography (TLC).

o Workup: After the reaction is complete, cool the mixture to room temperature. Extract the
product with an organic solvent like ethyl acetate.

 Purification: Wash the organic layer with water and brine, then dry it over anhydrous sodium
sulfate. Remove the solvent under reduced pressure. The crude product can be purified by
recrystallization from a suitable solvent, such as ethanol, to yield pure p,p'-Azoxyphenetole.

Starting Material

4-Ethoxyaniline 1. Process
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Caption: Workflow for the synthesis of p,p'-Azoxyphenetole via oxidation.

Method B: Reduction of p-Nitrophenetole

An alternative route to p,p'-Azoxyphenetole is the partial reduction of p-nitrophenetole. Careful
selection of the reducing agent and reaction conditions is crucial to favor the formation of the
azoxy compound over the fully reduced azo or amino compounds.

e Reaction Setup: In a round-bottom flask, dissolve p-nitrophenetole (1 equivalent) in a solvent
mixture, such as aqueous ethanol.

» Addition of Reducing Agent: Add a reducing agent like zinc powder and an ammonium
chloride solution to the mixture.

e Reaction Conditions: Stir the reaction mixture at room temperature. The reaction is typically
exothermic and should be monitored. The progress of the reaction can be followed by TLC.

o Workup: Once the starting material is consumed, filter the reaction mixture to remove any
unreacted zinc.

 Purification: Concentrate the filtrate under reduced pressure to remove the ethanol. The
resulting agueous residue can be extracted with an organic solvent. The organic extracts are
then washed, dried, and the solvent is evaporated. The crude p,p'-Azoxyphenetole is then
purified by recrystallization.
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Caption: Workflow for the synthesis of p,p'-Azoxyphenetole via reduction.

Characterization

The structural elucidation of p,p'-Azoxyphenetole relies on a combination of spectroscopic
techniques. While a complete set of experimental spectra for this specific compound is not
readily available in the public domain, the expected spectral data can be predicted based on its
chemical structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum is expected to show signals corresponding to the
aromatic protons and the protons of the two ethoxy groups. The aromatic protons will appear
as a set of doublets in the downfield region (typically 7.0-8.5 ppm). The ethoxy group will
exhibit a quartet for the methylene (-OCHz-) protons and a triplet for the methyl (-CHs)
protons, both in the upfield region.

e 13C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons
and the carbons of the ethoxy groups. The aromatic carbons attached to the azoxy group will
be the most deshielded.
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1H NMR (Predicted) 13C NMR (Predicted)
Chemical Shift (ppm) Assignment

~8.2 (d) Aromatic (ortho to -N=N(O)-)
~7.0 (d) Aromatic (meta to -N=N(O)-)
~4.1 (q) -OCH:-

~1.4 () -CHs

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of p,p'-Azoxyphenetole would be characterized by absorption bands
corresponding to the various functional groups present in the molecule.

FTIR (Predicted)

Wavenumber (cm~1) Vibrational Mode
~3100-3000 C-H stretch
~2980-2850 C-H stretch
~1600, ~1480 C=C stretch
~1480-1440 N=N stretch
~1300-1200 C-O stretch
~1250 N-O stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule. For p,p'-Azoxyphenetole (MW = 286.33), the mass spectrum would be
expected to show a molecular ion peak (M*) at m/z 286. Characteristic fragment ions would
arise from the cleavage of the ethoxy groups and the azoxy linkage.

Physicochemical and Liquid Crystalline Properties
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p,p'-Azoxyphenetole is a solid at room temperature and exhibits thermotropic liquid crystalline
behavior upon heating. Its key physical and phase transition properties are summarized below.

Property Value
Appearance Yellowish solid
Melting Point (Crystal to Nematic) 134-136 °C
Clearing Point (Nematic to Isotropic Liquid) 167-168 °C
Liquid Crystal Phase Nematic

The nematic phase is characterized by molecules that have long-range orientational order but
no long-range positional order. This property is a direct consequence of the rod-like shape of
the p,p'-Azoxyphenetole molecule.

Applications

The primary application of p,p’-Azoxyphenetole is in the field of liquid crystal research. Its well-
defined structure and accessible nematic phase make it an excellent model system for studying
the physical and optical properties of liquid crystals. It can be used in mixtures with other liquid
crystals to tune the properties of the resulting material for applications in displays and other
optical devices. Furthermore, as an azoxy compound, it has potential applications as a
precursor in the synthesis of dyes and other functional organic materials.

Conclusion

p,p'-Azoxyphenetole is a fascinating molecule with a rich chemistry and interesting physical
properties. Its chemical structure, characterized by two ethoxyphenyl groups linked by an azoxy
bridge, gives rise to its notable liquid crystalline behavior. This technical guide has provided a
detailed overview of its structure, synthesis, and characterization, drawing upon available
scientific literature and predictive methodologies. It is hoped that this guide will serve as a
valuable resource for scientists and researchers working with this and related materials,
fostering further innovation and discovery in the fields of materials science and organic
chemistry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [An In-Depth Technical Guide to the Chemical Structure
of p,p'-Azoxyphenetole]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1266243/docs#an-in-depth-technical-guide-to-the-
chemical-structure-of-p-p-azoxyphenetole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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